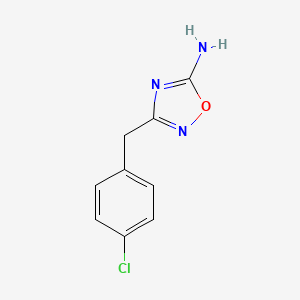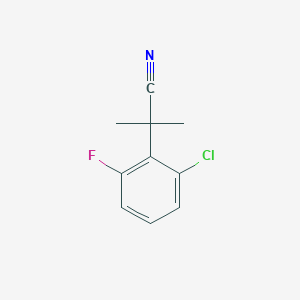![molecular formula C16H23BrN2O2 B12437878 1-Boc-3-[(3-bromophenyl-amino)-methyl]-pyrrolidine CAS No. 887590-72-9](/img/structure/B12437878.png)
1-Boc-3-[(3-bromophenyl-amino)-methyl]-pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-3-[(3-bromophenyl-amino)-methyl]-pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromophenyl group, and an amino-methyl substitution on the pyrrolidine ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
The synthesis of 1-Boc-3-[(3-bromophenyl-amino)-methyl]-pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromophenylamine and pyrrolidine.
Protection of Amino Group: The amino group of 3-bromophenylamine is protected using a Boc protecting group. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Formation of Pyrrolidine Derivative: The protected amine is then reacted with pyrrolidine under suitable conditions to form the desired product. This step may involve the use of coupling reagents and catalysts to facilitate the reaction.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Boc-3-[(3-bromophenyl-amino)-methyl]-pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, the amino group can be oxidized to form nitroso or nitro derivatives.
Deprotection: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate).
Wissenschaftliche Forschungsanwendungen
1-Boc-3-[(3-bromophenyl-amino)-methyl]-pyrrolidine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Biological Studies: It is employed in studies investigating the structure-activity relationships of various bioactive compounds.
Wirkmechanismus
The mechanism of action of 1-Boc-3-[(3-bromophenyl-amino)-methyl]-pyrrolidine is primarily related to its ability to interact with biological targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Boc-3-[(3-bromophenyl-amino)-methyl]-pyrrolidine can be compared with similar compounds such as:
1-Boc-3-[(3-chlorophenyl-amino)-methyl]-pyrrolidine: This compound has a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
1-Boc-3-[(3-fluorophenyl-amino)-methyl]-pyrrolidine: The presence of a fluorine atom can enhance the compound’s stability and lipophilicity.
1-Boc-3-[(3-methylphenyl-amino)-methyl]-pyrrolidine: The methyl group can influence the compound’s steric properties and interactions with biological targets.
Each of these compounds has unique properties that make them suitable for different applications in research and industry.
Eigenschaften
CAS-Nummer |
887590-72-9 |
|---|---|
Molekularformel |
C16H23BrN2O2 |
Molekulargewicht |
355.27 g/mol |
IUPAC-Name |
tert-butyl 3-[(3-bromoanilino)methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-8-7-12(11-19)10-18-14-6-4-5-13(17)9-14/h4-6,9,12,18H,7-8,10-11H2,1-3H3 |
InChI-Schlüssel |
WHNOXBVDCCNPLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CNC2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


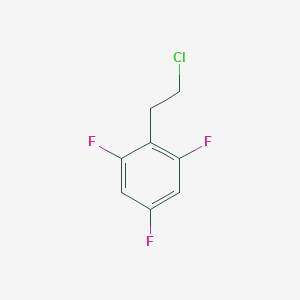
![1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B12437806.png)
![6-{Propyl[2-(thiophen-2-YL)ethyl]amino}-1,2,3,4-tetrahydronaphthalen-1-OL hydrochloride](/img/structure/B12437810.png)

![5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B12437824.png)
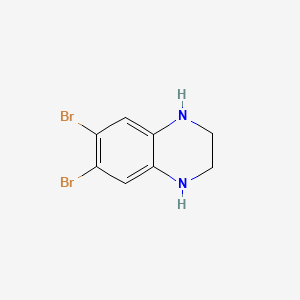
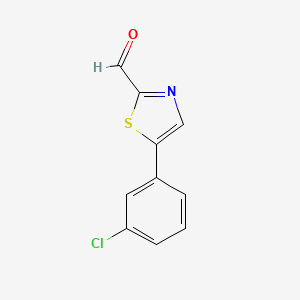
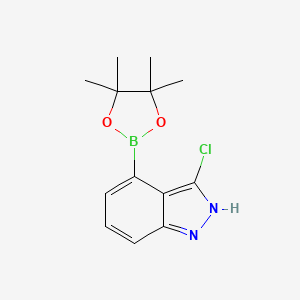

![(1S,2R,10S,14S,20S)-2,6,6,10,14,17,17-heptamethyl-21,22-dioxahexacyclo[18.2.2.01,14.02,11.05,10.015,20]tetracos-23-ene-7,8-diol](/img/structure/B12437853.png)


